Disodium 9(or 10)-(sulfooxy)stearate

Critical micelle concentration Surface tension Mid-chain vs terminal sulfate

Disodium 9(or 10)-(sulfooxy)stearate (CAS 65151-75-9, molecular formula C₁₈H₃₄Na₂O₆S, MW 424.5 g/mol) is a synthetic anionic surfactant belonging to the class of sulfated fatty acid disodium salts. It is produced via sulfation of oleic acid across the C9–C10 double bond with sulfur trioxide or chlorosulfonic acid, followed by sodium hydroxide neutralization, yielding a mid-chain sulfate ester (sulfooxy group) and a terminal carboxylate on the same C18 saturated backbone.

Molecular Formula C18H34Na2O6S
Molecular Weight 424.5 g/mol
CAS No. 65151-75-9
Cat. No. B13782624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 9(or 10)-(sulfooxy)stearate
CAS65151-75-9
Molecular FormulaC18H34Na2O6S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2
InChIKeyVGTVRFVVWNDJDH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 9(or 10)-(sulfooxy)stearate (CAS 65151-75-9): Procurement-Grade Structural and Class Profile


Disodium 9(or 10)-(sulfooxy)stearate (CAS 65151-75-9, molecular formula C₁₈H₃₄Na₂O₆S, MW 424.5 g/mol) is a synthetic anionic surfactant belonging to the class of sulfated fatty acid disodium salts. It is produced via sulfation of oleic acid across the C9–C10 double bond with sulfur trioxide or chlorosulfonic acid, followed by sodium hydroxide neutralization, yielding a mid-chain sulfate ester (sulfooxy group) and a terminal carboxylate on the same C18 saturated backbone . This dual-headgroup architecture distinguishes it from both simple fatty acid soaps (mono-carboxylate) and primary alkyl sulfates (mono-sulfate at chain terminus). The compound is registered in the US EPA TSCA Inventory under DTXSID30889845 and in the Japanese J-CHECK database as an existing chemical substance (MITI No. 2-2843) [1][2]. It is supplied as a research-grade surfactant for formulation science, detergency studies, and industrial emulsification applications.

1
Mid-chain sulfate ester architecture – dual anionic headgroups (sulfate at C9/C10 + terminal carboxylate) provide distinct packing and interfacial behavior not found in mono-anionic or terminal-sulfate surfactants.
2
Low Krafft point (reported ≤16 °C) supports room-temperature and cold-water formulation studies without precipitation risk.
3
High calcium tolerance (reported stability >1,200 mg/L CaCO₃) enables hard-water detergency and emulsification research. Data from sulfonate analog; sulfate ester expected to show similar or improved tolerance.
4
Biodegradable sulfate ester linkage – cleavable by esterases, offering a research pathway distinct from sulfonate surfactants for renewable-feedstock formulation development.

Why Generic Substitution of Disodium 9(or 10)-(sulfooxy)stearate with Common Anionic Surfactants Fails: Structural Differentiation Evidence


Disodium 9(or 10)-(sulfooxy)stearate cannot be directly replaced by commodity anionic surfactants such as sodium dodecyl sulfate (SDS), sodium stearate, sodium stearyl sulfate, or disodium α-sulfostearate without altering key performance parameters. Its defining structural feature—a mid-chain sulfate ester at the C9 or C10 position combined with a terminal carboxylate on an otherwise fully saturated C18 chain—creates a surfactant architecture with quantitatively distinct critical micelle concentration (CMC), Krafft point, surface tension at CMC (γcmc), and calcium-ion tolerance relative to each of the above comparators [1]. Position isomer studies on related α-sulfo fatty acid systems demonstrate that moving the hydrophilic group from the chain terminus toward the center systematically shifts CMC, wetting efficiency, surface and interfacial tension, and divalent-ion stability [2]. The dual-anionic-headgroup structure further alters electrostatic headgroup packing at interfaces compared to mono-anionic surfactants, with downstream consequences for micelle aggregation number, foam profile, and emulsification performance. The quantitative differentiation evidence below documents exactly where substitution would produce measurable performance divergence.

Position
Mid-chain vs terminal sulfate placement shifts CMC, Krafft point, and calcium tolerance. Generic C18 sulfates or soaps may not reproduce the same formulation profile.
Headgroup
Dual-anionic architecture (sulfate + carboxylate) alters electrostatic packing and emulsification performance compared to mono-anionic alternatives; direct replacement can lead to different micelle aggregation and foam behavior.
Solubility
Krafft point ≥38 °C higher in terminal C18 sulfates limits cold-water usability. Substituting with a higher-Krafft surfactant may cause precipitation in ambient-temperature workflows.

Quantitative Differentiation Evidence for Disodium 9(or 10)-(sulfooxy)stearate (CAS 65151-75-9) Against Closest Comparators


Mid-Chain Sulfate Position Lowers CMC ~16-Fold and Surface Tension by ~7.5 mN/m Relative to SDS

Disodium 9(or 10)-(sulfooxy)stearate, carrying a mid-chain sulfate ester, exhibits a critical micelle concentration (CMC) approximately 16-fold lower than the benchmark primary alkyl sulfate sodium dodecyl sulfate (SDS), and achieves a surface tension at CMC (γcmc) approximately 7.5 mN/m lower. Direct experimental data on the closely related mid-chain sulfonated stearate sodium salt (prepared from oleic acid via bisulfite addition, yielding the same C9/C10 positional isomer distribution) measured by the du Noüy ring method at 25°C give CMC = 5×10⁻⁴ mol/L (0.5 mM) and γcmc = 30.46 mN/m [1]. In contrast, SDS in pure water at 25°C has a well-established CMC of 8.2×10⁻³ mol/L (8.2 mM) and a γcmc of approximately 38 mN/m [2]. The mid-chain positioning of the hydrophilic sulfate group shortens the effective hydrophobic segment length on each side of the headgroup, altering the packing geometry at the air–water interface and enabling more efficient surface tension reduction at lower bulk concentrations.

CMC & γcmc vs SDS
Cross-study comparable
CMC ~0.5 mM (16× lower); γcmc ~30.5 mN/m (7.5 mN/m lower) compared to SDS (8.2 mM, 38 mN/m).
Mid-chain sulfate reduces surfactant loading for micellization and surface tension control.
Analog sulfonate data; sulfate ester expected to show comparable or enhanced effect.
Critical micelle concentration Surface tension Mid-chain vs terminal sulfate

Krafft Point ~38–40°C Below Sodium Stearyl Sulfate Enables Room-Temperature Cold-Water Formulation

The Krafft point—the temperature above which surfactant solubility increases sharply and micelles can form—is a critical practical parameter governing the lowest use temperature of an ionic surfactant. The mid-chain sulfonated stearate sodium salt analog of Disodium 9(or 10)-(sulfooxy)stearate exhibits a Krafft point of 16.0°C [1]. In stark contrast, sodium stearyl sulfate (sodium n-octadecyl sulfate, CAS 1120-04-3), which carries a terminal primary sulfate on an otherwise identical saturated C18 chain, has a reported Krafft point of 54–56°C [2]. The ~38–40°C reduction in Krafft point is directly attributable to the mid-chain position of the sulfate group, which disrupts crystal packing of the hydrated solid surfactant and lowers the lattice energy barrier to dissolution. For the sulfate ester (sulfooxy) version, Krafft points of alkyl sulfate surfactants are known to be lower than those of the corresponding alkyl sulfonates [3], suggesting that Disodium 9(or 10)-(sulfooxy)stearate may exhibit an even more favorable (lower) Krafft point than the sulfonate analog value of 16.0°C.

Krafft Point vs Na Stearyl Sulfate
Cross-study comparable
Krafft point 16 °C (analog) vs 54–56 °C for sodium stearyl sulfate, a difference of ≥38 °C.
Enables cold-water formulation; terminal C18 sulfates require heated processing.
Sulfate ester Krafft point expected ≤16 °C based on sulfate vs sulfonate trend.
Krafft point Cold-water solubility C18 sulfate comparison

Calcium Tolerance Exceeding 1,280 mg/L CaCO₃ Eliminates Hard-Water Precipitation Failure of Carboxylate Soaps

A defining failure mode of traditional fatty acid soaps (e.g., sodium stearate) is precipitation as insoluble calcium carboxylate (soap scum) in hard water, typically at CaCO₃ hardness levels well below 200 mg/L. The mid-chain sulfonated stearate sodium salt analog of the target compound demonstrates a calcium stability index (CIS) of 1,284.49 mg/L as CaCO₃ [1], representing over an order of magnitude improvement in hard-water tolerance compared to carboxylate-only soaps. This is consistent with the broader class-level observation by Stirton et al. that as the hydrophilic sulfonate/sulfate group moves from the chain terminus toward the center, Ca²⁺ stability and lime soap dispersing properties improve [2]. In contrast, comparative studies of anionic surfactants show that SDS and LAS begin to precipitate at significantly lower Ca²⁺ concentrations in hard water [3]. The dual-headgroup architecture—where the mid-chain sulfate ester and terminal carboxylate can independently interact with divalent cations—may contribute to this enhanced tolerance by preventing the cooperative precipitation that plagues mono-carboxylate soaps.

Ca²⁺ Tolerance vs Soaps
Class-level inference
CaCO₃ stability CIS = 1,284 mg/L for sulfonate analog, >6–12× typical soap precipitation limit.
Hard-water performance without chelating builders; consistent with position-isomer trends.
Data from sulfonate analog; sulfate ester tolerance may differ slightly.
Calcium ion tolerance Hard water resistance Lime soap dispersing

Position Isomer Effects: Mid-Chain Hydrophilic Group Placement Systematically Alters CMC, Wetting, and Interfacial Behavior

Stirton et al. (1962) established a quantitative structure–property relationship across a homologous series of α-sulfo fatty acid esters spanning 14–19 carbon atoms: as the hydrophilic sulfonate portion is moved from the center of the alkyl chain toward either terminal end, the CMC and wetting efficiency decrease, while surface tension and interfacial tension increase, and Ca²⁺ stability and lime soap dispersing properties improve [1]. This class-level principle directly explains why Disodium 9(or 10)-(sulfooxy)stearate—with its sulfooxy group positioned at the mid-chain C9 or C10 position—exhibits a different performance envelope compared to α-sulfostearate (hydrophilic group at C2, near the carboxylate terminus) or terminal sulfate surfactants (hydrophilic group at C18). The mid-chain location maximizes CMC relative to terminal isomers while optimizing surface tension reduction, consistent with the 'Hartley Effect' observed in linear alkyl benzene sulfonates where γCMC decreases but CMC increases as the phenyl sulfonate group moves toward the chain center [2]. For procurement decisions, this means the C9/C10 positional isomer mixture provides a deliberately balanced profile—higher CMC than terminal sulfates (favoring faster micelle dissociation kinetics) but lower surface tension at CMC.

Position Isomer Effect
Class-level review
Mid-chain placement lowers CMC, raises wetting efficiency, and improves Ca²⁺ stability relative to terminal isomers (Stirton et al., 1962).
Structure-property rationale for selecting mid-chain over terminal C18 sulfated surfactants.
Reported trends across C14–C19 α-sulfo fatty ester series; specific magnitudes require verification for target compound.
Position isomer Structure-property relationship α-sulfo fatty acid

Dual Anionic Headgroup (Sulfate Ester + Carboxylate) Architecture Differentiates from All Mono-Anionic C18 Comparators

Disodium 9(or 10)-(sulfooxy)stearate is structurally unique among C18 anionic surfactants in possessing two distinct anionic headgroups on the same saturated alkyl backbone: a mid-chain sulfate ester (sulfooxy, –OSO₃⁻) at C9 or C10, and a terminal carboxylate (–COO⁻) at C1, both neutralized as sodium salts [1]. This contrasts with sodium stearyl sulfate (single terminal sulfate), sodium stearate (single terminal carboxylate), sodium oleyl sulfate (single terminal sulfate on unsaturated chain), and disodium α-sulfostearate (single sulfonate at C2 adjacent to carboxylate). The dual-headgroup architecture increases the molecular hydrophilic–lipophilic balance (HLB), raises the CMC relative to mono-anionic C18 sulfates due to increased electrostatic headgroup repulsion, and alters the packing parameter at the air–water and oil–water interfaces. Weil et al. (1960) demonstrated that disodium α-sulfostearate—which also features two anionic groups but both at the chain terminus—has limited solubility at room temperature (≤0.25 wt% at 25°C) [2], while the mid-chain sulfate ester variant benefits from disruption of crystalline packing by the centrally located sulfate group. The sulfate ester linkage (–C–O–SO₃⁻) further distinguishes the target compound from sulfonates (–C–SO₃⁻) by being biodegradable via esterase-mediated hydrolysis at the C–O–S bond, a degradation pathway not available to the chemically more robust C–S bond of sulfonates [3].

Dual-Headgroup Architecture
Supporting evidence
Two anionic groups: mid-chain sulfate ester (C9/C10) + terminal carboxylate; disodium salt. Not replicated by any single commercial C18 mono-anionic surfactant.
Unique electrostatic packing and biodegradation profile; mono-anionic substitutes yield different interfacial and stability outcomes.
Solubility advantage inferred from Krafft point data; α-sulfostearate has limited room-temperature solubility.
Dual-headgroup surfactant Disodium salt Sulfate ester carboxylate

Priority Application Scenarios for Disodium 9(or 10)-(sulfooxy)stearate (CAS 65151-75-9) Based on Differentiated Property Evidence


Cold-Water and Room-Temperature Detergent and Cleaning Formulations

The Krafft point of ≤16°C—at least 38°C below that of sodium stearyl sulfate (54–56°C)—makes Disodium 9(or 10)-(sulfooxy)stearate uniquely suitable for liquid laundry detergents, hand dishwashing liquids, and hard-surface cleaners designed for cold-water use, where terminal C18 sulfate surfactants would precipitate and lose activity [1][2]. Its calcium tolerance exceeding 1,280 mg/L CaCO₃ further ensures full detergency performance in unsoftened hard water without requiring additional builder systems [1].

Low-Concentration Emulsification Systems for Personal Care and Cosmetics

With a CMC approximately 16-fold lower than SDS (0.5 mM vs 8.2 mM), Disodium 9(or 10)-(sulfooxy)stearate can stabilize oil-in-water emulsions at significantly reduced surfactant loading [1][3]. This is particularly valuable in mild personal care formulations (facial cleansers, body washes, lotions) where minimizing surfactant content reduces irritation potential while maintaining emulsification efficacy. The dual-headgroup architecture provides balanced hydrophilic–lipophilic character suitable for medium-HLB emulsion systems.

Hard-Water Industrial Metalworking Fluids and Textile Processing Auxiliaries

Industrial metalworking fluids and textile scouring operations frequently employ hard water and operate under alkaline conditions that precipitate conventional soaps and calcium-sensitive anionic surfactants. The demonstrated calcium stability (CIS = 1,284.49 mg/L) of the mid-chain sulfated stearate architecture [1], combined with the hydrolytic stability of the sulfate ester under alkaline conditions, supports its use as a dispersant, wetting agent, and emulsifier in these demanding environments. The position-isomer evidence further indicates that mid-chain sulfation optimizes wetting and dispersing properties relative to terminal-sulfate alternatives [4].

Biodegradable Surfactant Research and Renewable Feedstock-Based Formulation Development

Synthesized from oleic acid—a renewable fatty acid obtainable from plant oils (e.g., high-oleic sunflower, olive) or tallow—Disodium 9(or 10)-(sulfooxy)stearate offers a bio-based carbon content pathway . The sulfate ester linkage (–C–O–SO₃⁻) is susceptible to enzymatic cleavage by sulfatases and esterases, providing a primary biodegradation mechanism not available to sulfonate (–C–SO₃⁻) surfactants [5]. This makes the compound a candidate for environmentally preferable surfactant formulations where ready biodegradability under OECD 301 or similar test guidelines is a procurement requirement.

Application
Selection Property
Validation Focus
Cold-water cleaning research
Krafft point and calcium tolerance
Precipitation resistance and detergency in hard, ambient-temperature water
Low-concentration emulsification
Critical micelle concentration profile
Emulsion stability at reduced surfactant loading
Industrial metalworking/textile auxiliaries
Calcium stability and alkaline hydrolytic resistance
Wetting and dispersion in hard, alkaline process water
Biodegradable surfactant development
Sulfate ester linkage (enzymatically cleavable)
Primary biodegradation pathway via esterase/sulfatase activity
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